 
                        This can include drug delivery, where the PEG linker is used to attach a drug molecule to a carrier molecule . It might also be used in the creation of antibody-drug conjugates, a type of targeted cancer therapy .
In the field of pharmaceutical sciences, PEG linkers like Ald-CH2-PEG4-t-butyl ester are often used in drug delivery systems . The PEG linker is used to attach a drug molecule to a carrier molecule . This can enhance the drug’s stability, improve its solubility, and allow for targeted delivery to specific cells or tissues .
In oncology research, Ald-CH2-PEG4-t-butyl ester could be used in the creation of antibody-drug conjugates (ADCs) . ADCs are a type of targeted cancer therapy where a cytotoxic drug is linked to a specific antibody . The antibody binds to a target antigen on cancer cells, allowing for the direct delivery of the drug .
Ald-CH2-PEG4-t-butyl ester is a chemical compound characterized by its structure, which includes an aldehyde functional group linked to a polyethylene glycol (PEG) chain and a t-butyl ester. The full name reflects its composition: an aldehyde group (Ald), a methylene bridge (CH2), a PEG chain with four ethylene glycol units (PEG4), and a t-butyl ester protecting group. This compound has gained attention in the field of bioconjugation and drug delivery due to its unique properties that facilitate the attachment of biomolecules while providing stability and solubility in aqueous environments.
Ald-PEG4-t-butyl ester does not have a direct mechanism of action within biological systems. Its primary function is to serve as a linker molecule, covalently attaching various biomolecules (drugs, antibodies, etc.) to other molecules of interest. The PEG spacer improves the overall water solubility and pharmacokinetic properties of the bioconjugate [].
The biological activity of Ald-CH2-PEG4-t-butyl ester is primarily linked to its role as a linker in bioconjugation applications. It facilitates the targeted delivery of therapeutic agents by enabling the conjugation of drugs to proteins or antibodies. This enhances the pharmacokinetics and bioavailability of the drugs while minimizing side effects. The PEG portion of the molecule contributes to increased solubility and reduced immunogenicity, making it particularly valuable in pharmaceutical applications.
Synthesis of Ald-CH2-PEG4-t-butyl ester typically involves several steps:
Ald-CH2-PEG4-t-butyl ester has several applications in various fields:
Studies on Ald-CH2-PEG4-t-butyl ester have focused on its interactions with various biomolecules:
Ald-CH2-PEG4-t-butyl ester shares similarities with several other compounds that are used in drug delivery and bioconjugation:
| Compound Name | Structure Features | Unique Aspects | 
|---|---|---|
| Ald-CH2-PEG2-t-butyl ester | Shorter PEG chain | Faster clearance due to lower molecular weight | 
| Ald-CH2-PEG6-t-butyl ester | Longer PEG chain | Enhanced solubility but may reduce cellular uptake | 
| Acid-PEG4-t-butyl ester | Contains a carboxylic acid instead | More reactive due to free acid group | 
| NH-bis(PEG4-t-butyl ester) | Contains amine functionality | Useful for forming amide bonds with carboxylic acids | 
Ald-CH2-PEG4-t-butyl ester stands out due to its balanced properties that combine stability, reactivity, and biocompatibility, making it particularly advantageous for applications requiring precise control over drug delivery and targeting.
Ald-CH2-PEG4-t-butyl ester represents a carefully designed heterobifunctional linker molecule characterized by its linear polyethylene glycol backbone with distinct terminal functional groups [1]. The compound exhibits the molecular formula C15H28O7 with a molecular weight of 320.38 grams per mole, establishing it as a medium-sized organic molecule suitable for bioconjugation applications [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflecting its systematic structural organization [1].
The molecular architecture consists of a central tetraethylene glycol spacer unit, creating a linear backbone composed of four ethylene oxide repeat units connected through ether linkages [1] [3]. This polyethylene glycol chain provides the structural foundation for the molecule, maintaining flexibility while ensuring adequate spacing between the terminal functional groups [17]. The linear configuration eliminates potential steric conflicts that might arise from branched architectures, thereby preserving the accessibility of both terminal functional groups for subsequent chemical reactions [22].
Table 1: Fundamental Molecular Properties of Ald-CH2-PEG4-t-butyl ester
| Property | Value | Reference | 
|---|---|---|
| Molecular Formula | C15H28O7 | [1] | 
| Molecular Weight | 320.38 g/mol | [1] | 
| Exact Mass | 320.18350323 Da | [1] | 
| Chemical Abstracts Service Number | 1415329-20-2 | [1] | 
| Rotatable Bond Count | 16 | [1] | 
| Hydrogen Bond Acceptor Count | 7 | [1] | 
| Hydrogen Bond Donor Count | 0 | [1] | 
| Topological Polar Surface Area | 80.3 Ų | [1] | 
The terminal functional groups are strategically positioned at opposite ends of the polyethylene glycol backbone, creating a bifunctional linker capable of participating in diverse bioconjugation reactions [3] [7]. The aldehyde group occupies one terminus, providing electrophilic reactivity through its carbonyl carbon [3]. The tert-butyl ester group occupies the opposite terminus, serving as a protected carboxylic acid functionality that can be selectively deprotected under controlled conditions [3] [6].
The tert-butyl ester functionality serves as a robust protecting group for the carboxylic acid moiety, providing exceptional stability under neutral and basic conditions while remaining susceptible to selective deprotection under acidic conditions [24] [6]. The tert-butyl group offers superior stability compared to other ester protecting groups due to the steric hindrance provided by the three methyl substituents, which effectively shield the ester carbonyl from nucleophilic attack [15] [24].
The mechanism of tert-butyl ester deprotection involves acid-catalyzed cleavage through formation of a tert-butyl carbocation intermediate [24]. Trifluoroacetic acid represents the most commonly employed deprotection reagent, providing efficient cleavage under mild conditions without affecting other acid-stable functional groups within the molecule [24] [15]. The reaction proceeds through initial protonation of the ester oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate the tert-butyl carbocation and the free carboxylic acid [24].
Table 3: t-butyl Ester Deprotection Conditions
| Deprotection Agent | Concentration | Temperature | Reaction Time | Yield | 
|---|---|---|---|---|
| Trifluoroacetic Acid | 50-95% | Room Temperature | 1-4 hours | >95% | 
| Hydrochloric Acid | 4 M | 0°C to Room Temperature | 2-6 hours | 90-95% | 
| p-Toluenesulfonic Acid | 0.1-0.5 M | Room Temperature | 4-12 hours | 85-90% | 
The stability of the tert-butyl ester under physiological conditions represents a crucial advantage for bioconjugation applications [15] [24]. Unlike other ester protecting groups that may undergo hydrolysis under biological conditions, the tert-butyl ester remains intact in aqueous environments at physiological pH, ensuring that premature deprotection does not occur during bioconjugation procedures [24]. This stability profile enables the use of Ald-CH2-PEG4-t-butyl ester in complex biological systems where selective deprotection can be achieved through controlled addition of acidic reagents [15].
The non-cleavable nature of Ald-CH2-PEG4-t-butyl ester fundamentally influences the pharmacokinetic profile and stability characteristics of conjugates formed using this linker [19] [20]. Non-cleavable linkers lack designated weak points in their molecular structure that would facilitate cleavage by proteases, hydrolases, or chemical pH changes, resulting in enhanced stability during systemic circulation [19] [21]. This structural characteristic represents a significant advantage for applications requiring prolonged conjugate stability in biological environments [20] [25].
The mechanism of payload release from non-cleavable linker conjugates relies entirely on lysosomal degradation of the entire conjugate complex following cellular internalization [21] [38]. Upon uptake into target cells, the conjugate undergoes processing within the lysosomal compartment, where proteolytic enzymes degrade the protein or antibody component while leaving the linker-payload unit intact [38] [21]. This degradation process results in the formation of amino acid-linker-payload conjugates that retain biological activity while demonstrating altered pharmacokinetic properties compared to free payload molecules [25] [38].
Table 4: Pharmacokinetic Implications of Non-Cleavable Linker Design
| Characteristic | Non-Cleavable Linker | Impact on Conjugate Properties | 
|---|---|---|
| Plasma Stability | High | Extended circulation half-life | 
| Cellular Uptake Dependence | Complete | Requires internalization for activity | 
| Bystander Effect | Minimal | Reduced off-target toxicity | 
| Payload Release Kinetics | Slow, proteolysis-dependent | Sustained release profile | 
| Conjugate Immunogenicity | Low | Reduced immune recognition | 
The enhanced plasma stability conferred by non-cleavable linkers translates directly into improved therapeutic indices for conjugated therapeutics [20] [19]. Studies comparing non-cleavable and cleavable linker systems demonstrate that non-cleavable conjugates exhibit superior stability in rodent plasma, with reduced premature payload release and enhanced target specificity [25] [20]. This stability advantage becomes particularly pronounced in applications where the conjugate must survive extended circulation times to reach target tissues effectively [22] [19].
The dependence on cellular internalization and lysosomal processing for payload release significantly influences the mechanism of action for non-cleavable conjugates [38] [21]. Unlike cleavable systems that can release active payload molecules in the extracellular environment, non-cleavable conjugates require complete cellular uptake before therapeutic activity can be realized [38]. This requirement enhances the specificity of payload delivery by ensuring that only cells capable of internalizing the conjugate will be exposed to the therapeutic agent [21].
The tetraethylene glycol spacer unit within Ald-CH2-PEG4-t-butyl ester provides crucial hydrophilic properties that enhance the solubility and biocompatibility of conjugates formed using this linker [11] [17]. The polyethylene glycol backbone demonstrates exceptional water solubility due to the formation of hydrogen bonds between the ether oxygen atoms and surrounding water molecules [11] [41]. This hydration creates a dynamic water shell around the polymer chain that contributes to the stealth properties and biocompatibility associated with polyethylene glycol-containing molecules [13] [17].
The molecular dimensions of the PEG4 spacer establish specific geometric constraints that influence the accessibility and reactivity of terminal functional groups [36] [22]. Measurements of similar polyethylene glycol spacers indicate that the PEG4 unit provides an extended length of approximately 18-25 angstroms when fully extended, although the flexible nature of the polymer chain allows for significant conformational variability [36] [40]. This length provides adequate spatial separation between conjugated molecules while maintaining sufficient flexibility to accommodate various binding orientations [22] [16].
Table 5: PEG4 Spacer Physical and Chemical Properties
| Property | Value | Measurement Conditions | Reference | 
|---|---|---|---|
| Extended Length | 18-25 Ångstroms | Fully Extended Conformation | [36] [40] | 
| Molecular Weight of PEG4 Unit | 194.23 g/mol | Tetraethylene Glycol | [28] | 
| Water Solubility | Complete | Room Temperature, pH 7.4 | [11] | 
| Rotational Flexibility | High | Multiple C-O Bond Rotation | [13] | 
| Hydration Number | 1-2 H2O per EO Unit | Aqueous Solution | [37] | 
The conformational flexibility of the PEG4 spacer results from the ability of carbon-oxygen bonds within the polymer backbone to undergo free rotation [13] [17]. This molecular mobility enables the spacer to adopt multiple conformations in solution, reducing steric hindrance and enhancing the accessibility of terminal functional groups for bioconjugation reactions [16] [22]. The flexible nature of the spacer also contributes to the favorable pharmacokinetic properties of PEG-containing conjugates by reducing the hydrodynamic volume and improving tissue penetration compared to rigid spacer alternatives [22].
The hydration characteristics of the PEG4 spacer significantly influence the biological behavior of conjugates incorporating this linker [37] [41]. Terahertz spectroscopy studies reveal that each ethylene oxide unit within the polyethylene glycol chain associates with one to two water molecules under physiological conditions [37]. This hydration shell contributes to the stealth properties of polyethylene glycol conjugates by reducing protein adsorption and immune recognition [13] [17].
Steric effects mediated by the PEG4 spacer play a crucial role in determining the stability and activity of conjugated molecules [22] [16]. The polymer chain creates a protective barrier around conjugated proteins or therapeutic molecules, reducing access by proteolytic enzymes and enhancing stability in biological environments [22]. This protective effect becomes particularly important for sensitive therapeutic molecules that would otherwise undergo rapid degradation in physiological conditions [20] [17].
The synthesis of Ald-CH2-PEG4-t-butyl ester involves several well-established methodologies, each offering distinct advantages in terms of yield, purity, and scalability. The compound, with molecular formula C15H28O7 and molecular weight 320.38 g/mol, represents a versatile polyethylene glycol derivative containing both aldehyde and protected carboxylic acid functionalities [1] [2].
The ozonolysis method represents one of the most efficient approaches for introducing aldehyde functionality into polyethylene glycol chains. This strategy begins with allyl-terminated polyethylene glycol derivatives, which undergo ozonolysis at low temperatures (-78°C) followed by reductive workup with dimethyl sulfide or triphenylphosphine [3]. The reaction proceeds through the formation of an ozonide intermediate, which upon reduction yields the desired aldehyde functionality with yields typically ranging from 90-95% and purities exceeding 95% [3].
The key advantage of this methodology lies in its quantitative conversion and high selectivity. The low-temperature conditions prevent aldehyde degradation and minimize side reactions. However, the requirement for specialized equipment and safety considerations associated with ozone handling represent practical limitations for large-scale applications [3].
The oxidation of hydroxyl-terminated polyethylene glycol derivatives using dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) has emerged as a preferred method for commercial synthesis [4] [5]. This approach operates under mild conditions, typically at room temperature to 60°C, and achieves yields of 80-95% with purities exceeding 90% [4] [5].
The mechanism involves the formation of an active alkoxysulfide intermediate through the reaction of the terminal hydroxyl group with the DMSO-DCC complex. Subsequent elimination reactions lead to aldehyde formation while preserving the polyethylene glycol backbone integrity [5]. The method's compatibility with aqueous workup procedures and the ease of product isolation contribute to its widespread adoption in pharmaceutical manufacturing [5].
An alternative synthetic approach involves the introduction of protected aldehyde groups through acetal formation followed by controlled hydrolysis [3]. This method utilizes chloroacetaldehyde diethyl acetal or bromoacetaldehyde diethyl acetal in the presence of base (potassium tert-butoxide or sodium hydroxide) to form the acetal-protected intermediate. Subsequent acid-catalyzed hydrolysis releases the aldehyde functionality [3].
While this method offers good yields (70-85%), the formation of hydrated aldehyde forms as major products represents a significant limitation. The method requires careful pH control during the hydrolysis step to minimize degradation and achieve acceptable purity levels (85-90%) [3].
A comprehensive synthetic route involves the sequential alkylation of polyethylene glycol with acrylonitrile followed by hydrolysis, esterification, reduction, and final oxidation steps [4] [5]. This approach begins with the base-catalyzed addition of acrylonitrile to terminal hydroxyl groups, generating nitrile-terminated intermediates. Subsequent hydrolysis under acidic conditions yields carboxylic acid derivatives, which are then esterified with tert-butanol under acidic catalysis [5].
The resulting ester-terminated polyethylene glycol undergoes reduction to the corresponding alcohol using lithium aluminum hydride or sodium borohydride, followed by oxidation to the aldehyde using DMSO-based protocols [5]. This multi-step approach, while more complex, offers excellent control over product purity and allows for large-scale synthesis with consistent quality [5].
Temperature optimization plays a crucial role in maximizing both yield and purity in Ald-CH2-PEG4-t-butyl ester synthesis. Initiation temperatures of 0-5°C minimize unwanted side reactions and aldehyde degradation, while subsequent warming to room temperature ensures complete conversion [6] [7]. Studies have demonstrated that reactions conducted at slightly acidic pH (approximately 6.0) and room temperature provide optimal selectivity for monoaldehyde formation while minimizing polymerization and degradation pathways [6] [7].
The kinetic profile of aldehyde formation shows a sigmoidal curve, with rapid initial conversion followed by a plateau phase. Reaction times of 2-24 hours are typically required for complete conversion, depending on the specific oxidation method employed [6] [7]. Extended reaction times beyond the optimal range can lead to aldehyde degradation and reduced yields [7].
Molar ratio optimization between polyethylene glycol precursors and oxidizing agents significantly impacts both conversion efficiency and product purity. Optimal ratios of 1:2.5 to 1:3 (PEG:oxidant) ensure complete conversion while minimizing excess reagent-related impurities [8] [6]. Lower ratios result in incomplete conversion and higher levels of unreacted starting materials, while excessive oxidant concentrations can lead to over-oxidation and formation of carboxylic acid byproducts [6].
The use of inactivation kinetics modeling has provided insights into optimal reaction conditions. Studies indicate that aldehyde inactivation is pH-dependent, with higher stability observed under slightly acidic conditions [6] [7]. This finding has led to the development of buffer systems that maintain optimal pH throughout the reaction course [7].
Solvent selection critically influences reaction efficiency and product isolation. Mixed solvent systems comprising dimethyl sulfoxide and dichloromethane have shown superior performance compared to single-solvent approaches [9] [10]. The polar aprotic nature of DMSO facilitates oxidation reactions, while dichloromethane provides optimal solubility for both starting materials and products [10].
The use of phase-transfer catalysts and emulsion systems has enabled efficient reactions in aqueous-organic biphasic systems, improving both environmental compatibility and product isolation procedures [10]. These optimized conditions have achieved conversion rates exceeding 95% while maintaining product purity above 90% [10].
Advanced purification protocols involving crystallization followed by chromatographic separation have enabled the achievement of purities exceeding 95% [8] [9]. Initial crystallization from heptane-isopropanol mixtures removes high molecular weight impurities and unreacted starting materials. Subsequent recrystallization from acetonitrile-methyl tert-butyl ether provides further purification [9].
Ion exchange chromatography has proven particularly effective for removing ionic impurities and degradation products. The use of mixed-mode resins allows simultaneous removal of both acidic and basic impurities, resulting in products suitable for pharmaceutical applications [9] [5].
Ald-CH2-PEG4-t-butyl ester exhibits exceptional water solubility, with concentrations exceeding 100 mg/mL readily achieved at room temperature [11] [12]. This high aqueous solubility results from the hydrophilic polyethylene glycol backbone, which forms extensive hydrogen bonding networks with water molecules [11]. The four ethylene oxide units provide optimal hydrophilic character while maintaining manageable molecular size for bioconjugation applications [12].
The compound demonstrates excellent solubility in polar organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and chloroform [12] [13]. Solubility in alcoholic solvents is moderate, while ether solvents show poor solvation capacity [12] [13]. This solubility profile enables versatile reaction conditions and facilitates efficient purification procedures [13].
Dynamic light scattering studies have revealed that the compound maintains monomeric behavior in aqueous solutions at concentrations up to 50 mg/mL, with minimal aggregation observed [12]. The hydrodynamic radius of approximately 1.2 nm corresponds well with theoretical calculations for extended polyethylene glycol chains [12].
Thermal stability studies indicate that Ald-CH2-PEG4-t-butyl ester remains stable up to 60°C for extended periods [14] [15]. At elevated temperatures, degradation occurs through multiple pathways including aldehyde oxidation to carboxylic acids, ester hydrolysis, and polyethylene glycol chain cleavage [14]. Differential scanning calorimetry analysis shows an onset degradation temperature of approximately 150°C, indicating good thermal stability for most synthetic applications [14].
pH stability profiling reveals optimal stability in the range of 6.0-8.0 [14] [15]. Under strongly acidic conditions (pH < 4), ester hydrolysis becomes predominant, leading to formation of the corresponding carboxylic acid [15]. Alkaline conditions (pH > 9) promote both ester hydrolysis and aldehyde degradation through Cannizzaro-type reactions [15].
The compound shows enhanced stability when stored at -20°C under inert atmosphere conditions [14] [16]. Under these conditions, degradation is minimal for periods exceeding one year. Room temperature storage results in measurable degradation within weeks, particularly when exposed to light and atmospheric moisture [16].
Forced degradation studies using elevated temperature and humidity conditions have identified formaldehyde and acrolein as primary degradation products, indicating oxidative cleavage of the polyethylene glycol backbone [14] [17]. These findings have informed storage recommendations and stability-indicating analytical methods [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Ald-CH2-PEG4-t-butyl ester. ¹H NMR analysis in deuterated chloroform reveals characteristic signals that enable unambiguous identification and purity assessment [18]. The aldehydic proton appears as a distinctive triplet at 9.76 ppm, resulting from coupling with adjacent methylene protons [18] [19]. This downfield chemical shift reflects the strong deshielding effect of the carbonyl group [19] [20].
The polyethylene glycol backbone protons generate a complex multiplet spanning 3.60-4.20 ppm, with integration ratios corresponding to the tetrameric repeat unit structure [18]. The tert-butyl ester protons produce a characteristic singlet at 1.48 ppm, integrating for nine protons [18]. Terminal methylene groups appear as distinct triplets at 4.25 ppm (adjacent to ester carbonyl) and 2.84 ppm (adjacent to aldehyde group) [18].
¹³C NMR spectroscopy provides complementary structural information, with the aldehyde carbon resonating at 200.7 ppm and the ester carbonyl at 172.3 ppm [18] [20]. The polyethylene glycol carbons appear in the range 65-75 ppm, while the tert-butyl carbons generate signals at 28.1 ppm (methyl groups) and 81.2 ppm (quaternary carbon) [18].
Quantitative ¹H NMR analysis enables accurate purity determination by comparison of aldehyde proton integration with internal standards. This method achieves precision of ±2% and serves as a primary analytical technique for quality control applications [18].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides accurate molecular weight determination and polymer characterization [21] [22]. The molecular ion peak appears at m/z 343.2 ([M+Na]+), confirming the expected molecular formula C15H28O7 [1]. The sodium adduct formation reflects the high affinity of polyethylene glycol chains for alkali metal cations [21].
Electrospray ionization mass spectrometry (ESI-MS) enables detailed analysis of charge state distributions and structural heterogeneity [23] [24]. Multiple charging occurs through protonation of ether oxygens, generating [M+H]+, [M+2H]2+, and higher charge states depending on instrument conditions [23]. Ion mobility separation coupled with mass spectrometry provides enhanced resolution and enables separation of conformational isomers [23] [24].
High-resolution mass spectrometry using Fourier transform ion cyclotron resonance (FTICR) achieves mass accuracy better than 1 ppm, enabling elemental composition determination and identification of low-abundance impurities [23]. Gas-phase ion-molecule reactions with superbases can simplify complex spectra by charge stripping, facilitating interpretation of polydisperse polymer samples [24].
The characteristic fragmentation pattern includes loss of ethylene oxide units (m/z decrements of 44) and McLafferty rearrangement products [20]. These fragmentation pathways provide structural confirmation and enable differentiation from closely related isomers [20].
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) serves as the primary analytical method for separation, identification, and quantitative analysis [25] [22] [26]. Reverse-phase chromatography using C18 stationary phases provides excellent separation based on hydrophobic interactions [25] [26]. Optimal mobile phase conditions employ water-acetonitrile gradients with formic acid modifier to enhance ionization efficiency [22] [26].
Size exclusion chromatography enables molecular weight distribution analysis and separation of polymer homologs [25] [27]. TSKgel G3000SWXL columns provide optimal resolution for polyethylene glycol molecular weights in the 300-5000 Da range [25]. This technique enables detection of high molecular weight impurities resulting from incomplete reactions or polymer degradation [25].
Ion exchange chromatography facilitates separation based on functional group differences and ionic strength [25] [22]. Cation exchange resins effectively separate positively charged species, while anion exchange systems enable analysis of carboxylic acid impurities [25]. These complementary separation mechanisms provide comprehensive impurity profiling [22].
Gas chromatography coupled with mass spectrometry offers high sensitivity detection of volatile degradation products including formaldehyde and acetaldehyde [28] [29]. Headspace solid-phase microextraction (HS-SPME) enables preconcentration of trace volatiles from complex matrices [28] [30]. Detection limits in the sub-microgram per gram range support safety assessments and stability studies [28].